8-Thiabicyclo[3.2.1]octan-3-one
Overview
Description
Synthesis Analysis
The synthesis of 8-Thiabicyclo[3.2.1]octan-3-one and related compounds often involves innovative routes that highlight the compound's versatility and potential as a building block in organic synthesis. For example, the synthesis of 1,4,5-trimethyl-7-thiabicyclo[2.2.2]octan-2-one from 3,7-dimethyl-5-thianonan-2,8-dione demonstrates the compound's accessibility through rearrangement and reduction processes (Baeva et al., 2007).
Molecular Structure Analysis
The molecular structure of 8-Thiabicyclo[3.2.1]octan-3-one is characterized by its unique bicyclic framework, incorporating a sulfur atom that significantly influences its chemical reactivity and physical properties. The structure has been explored in the context of various synthetic and natural compounds, illustrating its relevance to a wide range of chemical investigations (Flores & Díez, 2014).
Chemical Reactions and Properties
8-Thiabicyclo[3.2.1]octan-3-one undergoes a variety of chemical reactions, reflecting its reactivity and potential utility in organic synthesis. For instance, its participation in Diels–Alder reactions and its role as a substrate for asymmetric epoxidation highlight its versatility and the range of derivatives that can be synthesized from this compound (Hoegermeier et al., 2015; Lefranc et al., 2008).
Physical Properties Analysis
The physical properties of 8-Thiabicyclo[3.2.1]octan-3-one, such as boiling point, melting point, and solubility, are critical for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the presence of the sulfur atom, which impacts its interactions with solvents and other compounds.
Chemical Properties Analysis
The chemical properties of 8-Thiabicyclo[3.2.1]octan-3-one, including its acidity, basicity, and reactivity towards various reagents, are essential for its application in synthetic chemistry. Its ability to undergo reactions such as ring-closure metatheses, additions, and substitutions makes it a valuable tool for constructing complex organic molecules (Burke et al., 1999).
Scientific Research Applications
Biochemical Tool in Tropane Alkaloid Biosynthesis
8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in studying tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, this compound is metabolized, producing notable products like 8-thiabicyclo[3.2.1]octan-3-ol and its acetyl ester. It also perturbs tropane alkaloid synthesis, affecting the levels of hyoscyamine, tropine, and pseudotropine. This makes 8-thiabicyclo[3.2.1]octan-3-one a valuable tool for understanding the biosynthesis of tropane alkaloids (Parr et al., 1991).
Regioselectivity in Base-Induced Ring Opening
This compound has been studied for its regioselectivity in base-induced ring opening of hetero-oxabicyclic systems. It undergoes highly regioselective base-induced elimination, offering insights into the correlation between regioselectivity and the proton undergoing abstraction (Lautens et al., 1998).
Mass Spectral Analysis
The low-resolution, electron impact mass spectra of 8-Thiabicyclo[3.2.1]octan-3-one and its derivatives have been a subject of study. These investigations reveal insights into the decomposition schemes and the formation of stable acylium ions, contributing to a better understanding of mass spectrometric analysis (Calinaud et al., 1978).
Asymmetric Epoxidation and Odorant Characteristics
8-Thiabicyclo[3.2.1]octan-3-one has been synthesized from carvone and used to create chiral sulfides. These sulfides are used as sulfonium ylide promoters for asymmetric epoxidation of aldehydes. Additionally, the odorant characteristics of these compounds have been described, highlighting their potential in fragrance chemistry (Lefranc et al., 2008).
Role in Enantioselective Synthesis
This compound has been instrumental in enantioselective synthesis processes. For example, the tandem Michael-Henry reaction using 8-Thiabicyclo[3.2.1]octan-3-one has led to the creation of bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity, demonstrating its utility in advanced organic synthesis (Ding et al., 2010).
Safety And Hazards
The safety information for 8-Thiabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYCQOFEBORNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298208 | |
Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thiabicyclo[3.2.1]octan-3-one | |
CAS RN |
16892-50-5 | |
Record name | NSC121500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-thiabicyclo[3.2.1]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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